molecular formula C27H28N4O3S B11980879 (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B11980879
M. Wt: 488.6 g/mol
InChI Key: SHRSYRMPVYGEIF-ULJHMMPZSA-N
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Description

The compound (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a complex organic molecule that belongs to the class of thiazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Formation of the Thiazolone Ring: This involves the cyclization of a thioamide with an α-haloketone.

    Coupling of the Pyrazole and Thiazolone Rings: This step involves the formation of a methylene bridge between the two rings, typically using a base-catalyzed condensation reaction.

    Introduction of Substituents: The propoxy and morpholinyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazolone ring can lead to sulfoxides or sulfones, while reduction of the pyrazole ring can lead to dihydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology

In biology, this compound can be used as a probe to study the function of various biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and modifying biomolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and chemical properties make it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used as a precursor for the synthesis of various materials, including polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, leading to changes in their activity. This can result in various biological effects, depending on the specific targets involved. The exact molecular pathways involved in these effects are still under investigation, but they likely involve the modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
  • **(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-piperidinyl)-1,3-thiazol-4(5H)-one
  • **(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C27H28N4O3S/c1-3-13-34-23-10-9-20(16-19(23)2)25-21(18-31(29-25)22-7-5-4-6-8-22)17-24-26(32)28-27(35-24)30-11-14-33-15-12-30/h4-10,16-18H,3,11-15H2,1-2H3/b24-17-

InChI Key

SHRSYRMPVYGEIF-ULJHMMPZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C

Origin of Product

United States

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